Cas no 530080-18-3 (Benzene, 1-(fluoromethoxy)-4-iodo-)

Benzene, 1-(fluoromethoxy)-4-iodo-, is a halogenated aromatic compound featuring both fluorine and iodine substituents on a benzene ring. The presence of the fluoromethoxy group enhances its reactivity in nucleophilic substitution reactions, while the iodine atom provides a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings. This compound is particularly useful in pharmaceutical and agrochemical research as a building block for synthesizing complex molecules. Its stability under standard conditions and well-defined reactivity profile make it a valuable intermediate in organic synthesis. Careful handling is advised due to potential sensitivity to light and moisture.
Benzene, 1-(fluoromethoxy)-4-iodo- structure
530080-18-3 structure
Product Name:Benzene, 1-(fluoromethoxy)-4-iodo-
CAS No:530080-18-3
MF:C7H6FIO
MW:252.024817943573
CID:4460331
PubChem ID:85832333
Update Time:2025-06-12

Benzene, 1-(fluoromethoxy)-4-iodo- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-(fluoromethoxy)-4-iodo-
    • EN300-37440705
    • SCHEMBL15677357
    • 530080-18-3
    • 1-(fluoromethoxy)-4-iodobenzene
    • Inchi: 1S/C7H6FIO/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2
    • InChI Key: LAWTWZYPEUYJBV-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=CC=1)OCF

Computed Properties

  • Exact Mass: 251.94474Da
  • Monoisotopic Mass: 251.94474Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 91.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 9.2Ų

Benzene, 1-(fluoromethoxy)-4-iodo- Pricemore >>

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Additional information on Benzene, 1-(fluoromethoxy)-4-iodo-

Recent Advances in the Study of Benzene, 1-(fluoromethoxy)-4-iodo- (CAS: 530080-18-3) in Chemical Biology and Pharmaceutical Research

Benzene, 1-(fluoromethoxy)-4-iodo- (CAS: 530080-18-3) is a fluorinated and iodinated benzene derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its potential applications in drug discovery, radiopharmaceutical development, and as a versatile intermediate in organic synthesis. The presence of both fluorine and iodine atoms in its structure offers distinct advantages for further chemical modifications and biological applications, making it a compound of considerable interest in medicinal chemistry.

Recent studies have focused on the synthesis and characterization of Benzene, 1-(fluoromethoxy)-4-iodo-, with particular emphasis on its utility in the development of novel radiopharmaceuticals. The iodine moiety in this compound provides a convenient handle for radiolabeling, which is crucial for positron emission tomography (PET) imaging. Researchers have successfully incorporated this compound into various tracer molecules, demonstrating its potential for non-invasive imaging of biological processes. The fluoromethoxy group, on the other hand, has been shown to influence the pharmacokinetic properties of resulting compounds, affecting their bioavailability and metabolic stability.

In the context of drug discovery, Benzene, 1-(fluoromethoxy)-4-iodo- has been employed as a key building block for the synthesis of biologically active molecules. Several research groups have reported its use in the preparation of potential therapeutic agents targeting various disease pathways. Notably, its incorporation into small molecule inhibitors of protein-protein interactions has shown promising results in preliminary biological evaluations. The compound's ability to serve as a versatile synthon has been demonstrated through its participation in diverse chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Recent methodological advancements have improved the synthetic accessibility of Benzene, 1-(fluoromethoxy)-4-iodo-, addressing previous challenges in its preparation. Novel synthetic routes have been developed that offer better yields and higher purity of the target compound. These improvements have facilitated more extensive investigation of its chemical properties and biological applications. Additionally, computational studies have provided insights into the electronic structure and reactivity patterns of this molecule, aiding in the rational design of derivatives with optimized properties for specific applications.

The safety profile and physicochemical properties of Benzene, 1-(fluoromethoxy)-4-iodo- have been systematically evaluated in recent investigations. These studies have established important parameters for its handling and storage, as well as provided preliminary data on its toxicity profile. Such information is crucial for its potential translation into clinical applications. Furthermore, structure-activity relationship studies involving analogs of this compound have begun to elucidate the structural determinants of its biological activity, offering valuable guidance for future medicinal chemistry optimization efforts.

Looking forward, Benzene, 1-(fluoromethoxy)-4-iodo- presents numerous opportunities for further research and development. Its unique combination of structural features makes it particularly attractive for the design of novel imaging agents and therapeutic compounds. Ongoing studies are exploring its potential in targeted drug delivery systems and as a component of multifunctional pharmaceutical agents. As synthetic methodologies continue to advance and our understanding of its biological interactions deepens, this compound is likely to play an increasingly important role in chemical biology and pharmaceutical research.

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